3-(benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-(4-fluorophenyl)thiophene-2,4-diamine
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Overview
Description
3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a thienyl core substituted with amino, fluorophenyl, and phenylsulfonyl groups, making it a subject of interest for researchers due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienylmethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienyl Core: The thienyl core can be synthesized through a cyclization reaction involving sulfur-containing precursors.
Introduction of Amino and Fluorophenyl Groups: Amination and fluorination reactions are employed to introduce the amino and fluorophenyl groups onto the thienyl core.
Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thienyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, the compound’s potential interactions with proteins and enzymes are of interest. It may serve as a lead compound for developing new pharmaceuticals targeting specific biological pathways.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. Its ability to interact with biological targets suggests possible applications in treating diseases such as cancer or inflammatory conditions.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-[(4-isopropylphenyl)amino]-4-(phenylsulfonyl)-2-thienylmethanone
- 3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienylmethanone
Uniqueness
Compared to similar compounds, 3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienylmethanone stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorophenyl and phenylsulfonyl groups provides unique electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(4-fluoroanilino)thiophen-2-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N2O3S2/c24-15-8-6-14(7-9-15)20(28)21-19(26)22(32(29,30)18-4-2-1-3-5-18)23(31-21)27-17-12-10-16(25)11-13-17/h1-13,27H,26H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLDVDYOURHGPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=C(C=C3)F)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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